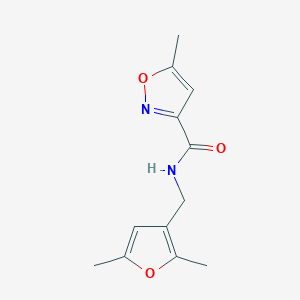

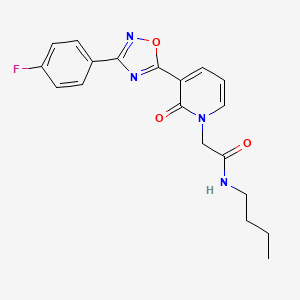

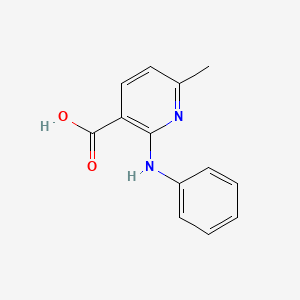

N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

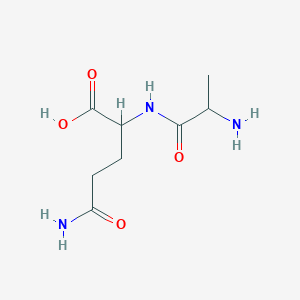

N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.

BenchChem offers high-quality N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with 1,3,4-oxadiazole derivatives, similar to the one , have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents. The presence of fluorine atoms and other specific substituents enhances these antimicrobial properties, suggesting a role in the design of compounds with increased efficacy against bacterial and fungal pathogens (Parikh & Joshi, 2014).

Anticancer Activity

The structural motif of 1,3,4-oxadiazole, when incorporated into compounds, has been associated with anticancer activities. Various derivatives have been synthesized and tested against different cancer cell lines, indicating the potential of these compounds in cancer therapy. The activity is influenced by the structural features, such as the presence of specific substituents which can enhance the anticancer efficacy, making these compounds promising candidates for further development as anticancer agents (Zhang et al., 2005).

Enzyme Inhibition

Compounds bearing the 1,3,4-oxadiazole ring have also been investigated for their ability to inhibit various enzymes, indicating potential therapeutic applications in diseases related to enzyme dysfunction. This includes the inhibition of enzymes like acetyl- and butyrylcholinesterase, which are targets in the treatment of conditions like Alzheimer's disease. The inhibition potency varies with different derivatives, offering insights into structure-activity relationships essential for designing more effective inhibitors (Pflégr et al., 2022).

Fluorescence Imaging and Sensing

The 1,3,4-oxadiazole derivatives have found applications in the development of fluorescent chemosensors for metal ions, which are crucial in biological and environmental monitoring. These sensors exhibit selective and sensitive responses to specific metal ions, such as Zn2+, in aqueous solutions and have been applied in fluorescence imaging within living cells. This highlights their utility in biochemical research and diagnostics (Zhou et al., 2012).

properties

IUPAC Name |

N-butyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-2-3-10-21-16(25)12-24-11-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIOPSLVLRXNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)

![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)

![2-Phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2704045.png)